4-Chloro trazodone isomer hydrochloride

Catalog No.
S878244
CAS No.
1263278-77-8
M.F
C19H23Cl2N5O
M. Wt
408.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Chloro trazodone isomer hydrochloride

CAS Number

1263278-77-8

Product Name

4-Chloro trazodone isomer hydrochloride

IUPAC Name

2-[3-[4-(4-chlorophenyl)piperazin-1-yl]propyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one;hydrochloride

Molecular Formula

C19H23Cl2N5O

Molecular Weight

408.3 g/mol

InChI

InChI=1S/C19H22ClN5O.ClH/c20-16-5-7-17(8-6-16)23-14-12-22(13-15-23)9-3-11-25-19(26)24-10-2-1-4-18(24)21-25;/h1-2,4-8,10H,3,9,11-15H2;1H

InChI Key

YJPDFSADWATFEK-UHFFFAOYSA-N

SMILES

C1CN(CCN1CCCN2C(=O)N3C=CC=CC3=N2)C4=CC=C(C=C4)Cl.Cl

Canonical SMILES

C1CN(CCN1CCCN2C(=O)N3C=CC=CC3=N2)C4=CC=C(C=C4)Cl.Cl

Chemical Identity

4-Chloro trazodone isomer hydrochloride is a derivative of trazodone, a medication prescribed for depression and sleep disorders. Trazodone is a serotonin antagonist and reuptake inhibitor (SARI) PubChem. The 4-chloro trazodone isomer refers to a specific molecular form of trazodone with a chlorine atom attached at a particular position (the 4th position) on the trazodone molecule Cayman Chemical: .

Research Applications

Research into 4-chloro trazodone isomer hydrochloride is limited. However, some studies have investigated its effects on behavior in animal models. For example, one study examined its ability to inhibit a specific type of abnormal movement in mice Cayman Chemical: .

4-Chloro trazodone isomer hydrochloride is a chemical compound that serves as an isomer of trazodone, which is primarily known for its use as an antidepressant. The molecular formula for this compound is C19H22ClN5OC_{19}H_{22}ClN_{5}O with a molecular weight of approximately 371.86 g/mol. It is characterized by the presence of a chloro group on the phenyl ring and features a triazolo-pyridine structure, which contributes to its pharmacological properties .

There is no scientific research available on the mechanism of action of 4-chloro trazodone isomer hydrochloride. However, based on its structural similarity to trazodone, it might interact with serotonin receptors in the brain, similar to trazodone's mechanism of action for treating depression [].

The chemical behavior of 4-chloro trazodone isomer hydrochloride involves various reactions typical of compounds containing triazole and piperazine moieties. These reactions can include:

  • Nucleophilic Substitution: The chloro group can undergo nucleophilic substitution reactions, allowing for the introduction of various nucleophiles.
  • Hydrolysis: In aqueous environments, the compound may hydrolyze, particularly under acidic or basic conditions.
  • Redox Reactions: The presence of nitrogen atoms in the triazole ring allows for potential redox activity, although specific reactions are not extensively documented.

4-Chloro trazodone isomer hydrochloride exhibits notable biological activities. It has been shown to inhibit apomorphine-induced stereotypy in animal models, indicating its potential as a neuroleptic agent. The effective dose (ED50) for this inhibition is approximately 0.24 mg/kg in mice . Furthermore, it induces catalepsy in mice at an ED50 of around 0.9 mg/kg, suggesting its effects on motor control and possible implications in treating disorders related to dopamine dysregulation .

The synthesis of 4-chloro trazodone isomer hydrochloride typically involves multi-step organic reactions that may include:

  • Formation of the Triazole Ring: This can be achieved through cyclization reactions involving appropriate precursors such as hydrazine derivatives and carbonyl compounds.
  • Chlorination: The introduction of the chloro group onto the phenyl ring can be accomplished through electrophilic aromatic substitution using chlorinating agents like thionyl chloride or phosphorus pentachloride.
  • Piperazine Incorporation: The piperazine moiety can be added via nucleophilic substitution reactions involving piperazine and activated halides.

These steps require careful control of reaction conditions to ensure high yields and purity .

4-Chloro trazodone isomer hydrochloride has several applications in pharmacology and research:

  • Neuropharmacology Research: It serves as a tool compound for studying serotonin receptor interactions and dopaminergic pathways.
  • Potential Therapeutic Agent: Given its neuroleptic properties, it may have applications in treating anxiety disorders or schizophrenia.
  • Analytical Standards: It is used as a reference material in analytical chemistry for method validation and quality control .

Studies involving interaction profiles of 4-chloro trazodone isomer hydrochloride indicate that it interacts with various neurotransmitter systems. Its primary interactions include:

  • Serotonin Receptors: Similar to trazodone, it likely interacts with serotonin receptors, influencing mood and anxiety.
  • Dopamine Pathways: Its ability to induce catalepsy suggests effects on dopamine receptors, which could be relevant for antipsychotic activity.
  • GABAergic System: Potential modulatory effects on GABA receptors may also be explored due to its sedative properties .

Several compounds share structural similarities with 4-chloro trazodone isomer hydrochloride. Here are some notable comparisons:

Compound NameMolecular FormulaKey Features
TrazodoneC19H22ClN5OC_{19}H_{22}ClN_{5}OAntidepressant; serotonin reuptake inhibitor
NefazodoneC21H25N3OC_{21}H_{25}N_{3}OSerotonin antagonist; used for depression
VilazodoneC26H28N4OC_{26}H_{28}N_{4}OSerotonin reuptake inhibitor; anxiolytic

Uniqueness

4-Chloro trazodone isomer hydrochloride stands out due to its specific chloro substitution and unique pharmacological profile, particularly in its capacity to modulate both serotonergic and dopaminergic systems effectively. Its distinct biological activities make it a valuable compound for further research into neuropharmacological applications .

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Wikipedia

4-chloro trazodone isomer hydrochloride

Dates

Modify: 2024-04-14

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